![molecular formula C6H3BrClN3 B2374628 4-Azido-1-bromo-2-chlorobenzene CAS No. 1702529-14-3](/img/structure/B2374628.png)
4-Azido-1-bromo-2-chlorobenzene
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Description
“4-Azido-1-bromo-2-chlorobenzene” is a derivative of bromochlorobenzene, which is a mixed aryl halide consisting of bromine and chlorine as substituents on a benzene ring . The azide group (-N3) is added to the 4th position of the benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Azido-1-bromo-2-chlorobenzene” can be derived from its parent compound, bromochlorobenzene. The molecular formula of bromochlorobenzene is BrC6H4Cl . The azide group (-N3) replaces a hydrogen atom in the 4th position of the benzene ring .
Scientific Research Applications
Synthesis and Application in Material Science
4-Azido-1-bromo-2-chlorobenzene plays a significant role in the synthesis of various derivatives with potential applications in material science. For instance, it is instrumental in the synthesis of 1,2,3-triazole derivatives, which have been shown to possess inhibitory activity against acidic corrosion of steels. This application is crucial in extending the life and maintaining the integrity of steel structures in corrosive environments (Negrón-Silva et al., 2013).
Development of Liquid Crystal Dimers
The compound is also vital in the development of liquid crystal dimers, where it contributes to the synthesis of non-symmetrical dimers containing azobenzene and 1,2,3-triazole-cholesterol. These dimers exhibit distinct mesomorphic behaviors, which are essential for the design of advanced liquid crystal displays and other optical devices (Alshargabi et al., 2015).
Photoluminescence Properties
In another study, the photoluminescence properties of Zn(II) and Cd(II)-azido/thiocyanato complexes with thiazolylazo dye and 1,2-bis(diphenylphoshino)ethane were explored. These complexes show significant promise in the development of materials with unique photoluminescence characteristics, which can be applied in various fields including photonics and sensor technology (Yamgar et al., 2011).
Role in Molecular Switches and Dyes
Additionally, azobenzenes, which can be derived from 4-Azido-1-bromo-2-chlorobenzene, function as molecular switches due to their efficient cis-trans isomerization in the presence of appropriate radiation. This property is crucial for applications in the chemical industry, especially in the synthesis of dyes (Merino, 2011).
Gas Chromatographic Applications
The compound is also used in the preparation and gas chromatographic characterization of stationary phases. This application is significant in the separation and analysis of various chemical substances, which is a critical process in analytical chemistry (Baniceru et al., 1995).
properties
IUPAC Name |
4-azido-1-bromo-2-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEHYZWMQNHTHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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